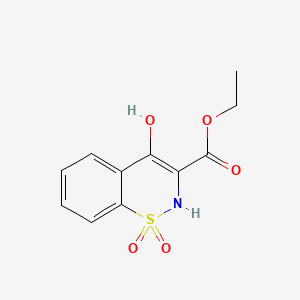

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Overview

Description

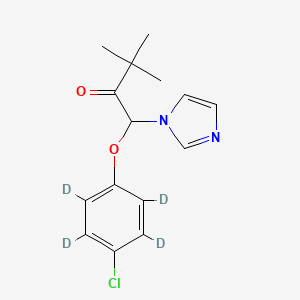

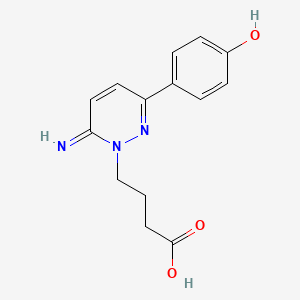

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C12H13NO5S . It is related to Meloxicam, a non-steroidal anti-inflammatory drug .

Synthesis Analysis

The synthesis of similar compounds has been explored using green eutectic solvents . A study by Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds .Chemical Reactions Analysis

The benzothiazine-1,1-dioxide scaffold, which is part of the structure of this compound, has been used in the synthesis of various derivatives . These derivatives have been evaluated for their anti-HIV activity .Scientific Research Applications

Biological Activities and Synthetic Strategies

1,4-Benzothiazine derivatives, including Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, exhibit a wide range of biological activities. These activities span from anticancer to antifungal properties, highlighting the compound's potential in developing therapeutic agents. Researchers have developed numerous synthetic strategies for these compounds, enabling the exploration of their biological effects and structure-activity relationships. This has led to the identification of these compounds as promising candidates for regulating various types of cancer (Rai et al., 2017).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulating activities of 1,4-Benzothiazine derivatives, specifically targeting Candida species, have been documented. These compounds have shown significant in vivo efficacy, attributed to their ability to modulate protective immune responses in addition to direct antifungal effects. This dual action mechanism enhances their potential in therapeutic applications (Schiaffella & Vecchiarelli, 2001).

Synthetic Approaches and Industrial Applications

Synthetic approaches for Benzothiazines, including this compound, have been extensively studied, revealing their importance in drug discovery and industrial applications. These compounds have shown promise as herbicides and potential drug candidates for a broad spectrum of diseases, including cancer, hypertension, and infectious diseases. The review of these synthetic strategies and applications underscores the versatility and potential of Benzothiazines in both pharmaceutical and agricultural industries (Mir, Dar, & Dar, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of Benzothiazines, such as this compound, has been explored through the ABTS/PP decolorization assay. This research provides insights into the reaction pathways of antioxidants, highlighting the specificity and relevance of oxidation products. Understanding these pathways can guide the development of novel antioxidants with improved efficacy and specificity (Ilyasov et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Given the wide range of biological activities reported for similar compounds, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its molecular weight (26927400), LogP (217780), and other physical properties could provide some insights into its potential pharmacokinetic behavior.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have shown a variety of biological activities, suggesting that the effects could be diverse .

Action Environment

Its physical properties such as melting point (140 °c), boiling point (452999ºC at 760 mmHg), and storage condition (2-8°C) suggest that it might be stable under a wide range of conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide are largely determined by its unique structure. The compound has been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

ethyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-2-17-11(14)9-10(13)7-5-3-4-6-8(7)18(15,16)12-9/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQMRIBGVBXDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179413 | |

| Record name | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24683-21-4 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, ethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906HUH22T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What can you tell us about the structure of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and its characteristics based on the research?

A1: [] this compound is a benzothiazine derivative synthesized and characterized as part of a study investigating xanthine oxidase inhibitors. [] While its molecular formula and weight are not explicitly provided in the abstracts, the research highlights the presence of a thiazine ring in its structure. [] This ring adopts a half-chair conformation. Additionally, an intramolecular O—H⋯O hydrogen bond forms within the molecule, creating an S(6) ring. [] This information provides insight into the three-dimensional shape and potential interactions of this compound.

Q2: Were any structure-activity relationship (SAR) studies conducted on this specific compound or related benzothiazines in the context of xanthine oxidase inhibition?

A2: [] While the provided abstracts do not delve into specific SAR studies for this compound, the research does highlight that several other synthesized benzothiazine derivatives, twelve of which contained the 1,4-benzothiazine nucleus, were evaluated for their xanthine oxidase inhibitory potential. [] This suggests a broader interest in understanding how modifications to the benzothiazine scaffold influence activity. Further investigation into the full research articles may reveal specific SAR trends and insights related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)